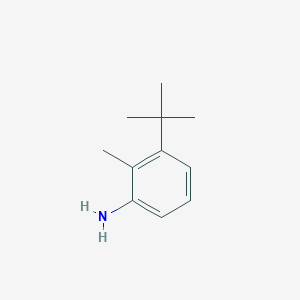
3-tert-Butyl-2-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butyl-2-methylaniline is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of a tert-butyl group and a methyl group attached to the benzene ring, specifically at the 3rd and 2nd positions, respectively. This compound is known for its steric hindrance due to the bulky tert-butyl group, which influences its reactivity and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-Butyl-2-methylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled temperature conditions to ensure selective substitution at the desired position.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including nitration of the benzene ring followed by reduction to introduce the amine group. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under catalytic conditions. The process is optimized for high yield and purity, considering the steric hindrance posed by the bulky substituents.
Chemical Reactions Analysis
Types of Reactions: 3-tert-Butyl-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
3-tert-Butyl-2-methylaniline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and protein labeling due to its unique steric properties.
Medicine: It is explored for its potential in drug development, especially in designing molecules with specific steric requirements.
Industry: The compound is utilized in the production of dyes, pigments, and polymers, where its steric hindrance can influence the properties of the final products.
Mechanism of Action
The mechanism of action of 3-tert-Butyl-2-methylaniline involves its interaction with molecular targets through steric and electronic effects. The bulky tert-butyl group can hinder or facilitate binding to specific sites on enzymes or receptors, influencing the compound’s biological activity. The methyl group can also affect the electronic distribution on the benzene ring, altering reactivity and interaction with other molecules.
Comparison with Similar Compounds
2,4,6-Tri-tert-butyl-N-methylaniline: Another aniline derivative with multiple tert-butyl groups, offering even greater steric hindrance.
N-(tert-butyl)-2-methylaniline: A closely related compound with similar steric properties but different substitution patterns.
Uniqueness: 3-tert-Butyl-2-methylaniline is unique due to its specific substitution pattern, which provides a balance between steric hindrance and electronic effects. This makes it a valuable compound for studying steric interactions and developing molecules with precise structural requirements.
Properties
CAS No. |
205816-41-7 |
|---|---|
Molecular Formula |
C11H17N |
Molecular Weight |
163.26 g/mol |
IUPAC Name |
3-tert-butyl-2-methylaniline |
InChI |
InChI=1S/C11H17N/c1-8-9(11(2,3)4)6-5-7-10(8)12/h5-7H,12H2,1-4H3 |
InChI Key |
IBZQAPPVGYBTOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)

![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)
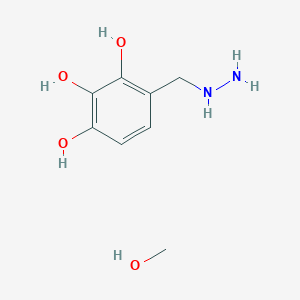
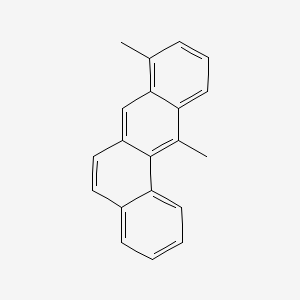

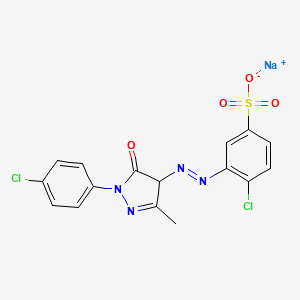
![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)

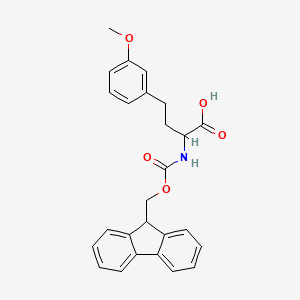

![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
